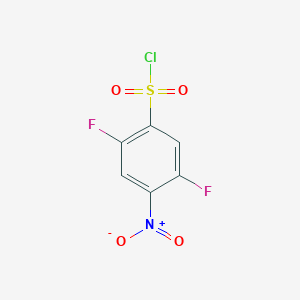

2,5-Difluoro-4-nitrobenzenesulfonyl chloride

Description

2,5-Difluoro-4-nitrobenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride derivative featuring a nitro group (-NO₂) at the 4-position and fluorine atoms at the 2- and 5-positions. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. The electron-withdrawing nitro and fluorine substituents enhance the electrophilicity of the sulfonyl chloride group (-SO₂Cl), making it highly reactive toward nucleophiles such as amines and alcohols. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise control over substitution patterns is critical .

Properties

IUPAC Name |

2,5-difluoro-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-3(8)5(10(11)12)1-4(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPBSQPRMNAWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)S(=O)(=O)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Fluorinated Aromatics

A key step is the reaction of fluorinated toluene derivatives with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group. For example, 3-fluorotoluene can be reacted with chlorosulfonic acid under controlled temperature to yield a mixture containing 4-fluoro-2-methylbenzenesulfonyl chloride and its isomers. This reaction is typically conducted at moderate temperatures to avoid overreaction or decomposition.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-Fluorotoluene + Chlorosulfonic acid | Mixture of 4-fluoro-2-methylbenzenesulfonyl chloride and 2-fluoro-4-methylbenzenesulfonyl chloride |

| Temp | Usually 0–30 °C | High conversion with regioisomeric mixture |

This sulfonylation step forms the basis for further nitration and chlorination steps.

Nitration of Sulfonyl Chloride Intermediates

The sulfonyl chloride intermediates are nitrated using nitric acid to introduce the nitro group predominantly at the 5-position (para to the sulfonyl chloride). The nitration step yields a mixture of nitro-substituted sulfonyl chlorides, including 4-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride as the major product.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 2 | Sulfonyl chloride mixture + HNO3 | Mixture containing 4-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride and other regioisomers |

| Temp | Controlled, often 0–25 °C | Selective nitration with some isomer formation |

Post-nitration, the reaction mixture can be purified by crystallization using water or water/ice mixtures to isolate the desired nitro sulfonyl chloride with high purity.

Chlorination and Conversion to Sulfonyl Chloride

In some synthetic routes, disulfide intermediates formed in earlier steps are chlorinated with chlorine gas in the presence of solvents like ethylene dichloride and aqueous sodium chloride solution. This step is followed by treatment with thionyl chloride (SOCl2) and a catalyst such as dimethylformamide (DMF) to convert sulfonic acid derivatives or disulfides into the sulfonyl chloride.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 3 | Disulfide + Cl2 + ethylene dichloride + NaCl solution | Chlorination to sulfonyl chloride intermediate |

| 4 | Followed by SOCl2 + DMF treatment at 40 °C | Formation of p-nitrobenzenesulfonyl chloride with high yield |

This method offers advantages in industrial scalability, safety, and yield, producing sulfonyl chlorides with high purity and good process control.

- The sulfonylation and nitration steps require careful temperature control to maximize selectivity for the 2,5-difluoro-4-nitro substitution pattern.

- Crystallization after nitration improves purity and facilitates isolation of the target sulfonyl chloride.

- Chlorination using chlorine gas and subsequent SOCl2 treatment is an effective industrial method, balancing cost, safety, and yield.

- Alternative methods such as the Meerwein reaction or direct sulfochlorination followed by nitration have been reported but often involve more complex steps or lower yields.

- The use of aqueous sodium chloride and organic solvents like ethylene dichloride in chlorination steps enhances process safety and product isolation.

The preparation of 2,5-difluoro-4-nitrobenzenesulfonyl chloride is best achieved through a multi-step process involving:

- Initial sulfonylation of fluorinated aromatic precursors with chlorosulfonic acid.

- Selective nitration to introduce the nitro group.

- Chlorination of disulfide intermediates followed by conversion with thionyl chloride and DMF.

This sequence provides a reliable, scalable, and economically viable route for industrial production, yielding a high-purity sulfonyl chloride suitable for further synthetic applications.

Chemical Reactions Analysis

2,5-Difluoro-4-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions depending on the reagents and conditions used.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry

2,5-Difluoro-4-nitrobenzenesulfonyl chloride acts as a critical intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functional group is particularly useful for the preparation of sulfonamides, which are essential in drug development for their antibacterial properties.

Case Study: Inhibitors of Perforin-Mediated Lysis

A study explored substituted arylsulphonamides derived from this compound as inhibitors of perforin-mediated lysis. The structure-activity relationship indicated that modifications to the arylsulphonamide framework could enhance inhibitory activity against perforin, suggesting potential therapeutic applications in immunology and cancer treatment .

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis due to its ability to introduce sulfonyl groups into various substrates. This property is exploited in the synthesis of complex organic molecules.

Table 1: Synthetic Applications of this compound

Case Study: Synthesis of DNDI-VL-2098

In the development of DNDI-VL-2098, a preclinical candidate for visceral leishmaniasis treatment, this compound was utilized in key synthetic steps. The process involved converting the sulfonyl chloride into a crucial intermediate that underwent further transformations to yield the target compound .

Material Science

The compound also finds applications in material science, particularly in the development of polymers and coatings.

Example: Polymer Chemistry

Research has demonstrated that derivatives of this compound can be used to synthesize high-performance polymers with enhanced thermal stability and mechanical properties. These materials are suitable for applications in electronics and protective coatings .

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-nitrobenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical syntheses and modifications of biomolecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2,5-difluoro-4-nitrobenzenesulfonyl chloride with analogous sulfonyl chlorides and related derivatives:

Key Observations:

- Fluorine Substitution: The 2,5-difluoro derivative lacks the steric hindrance seen in the 2,6-difluoro isomer, allowing for more efficient nucleophilic attacks at the sulfonyl chloride group. Fluorine’s electronegativity further enhances the electrophilicity of the -SO₂Cl group compared to non-fluorinated analogs .

- Nitro Group Influence : The para-nitro group stabilizes the sulfonyl chloride via resonance and inductive effects, increasing its reactivity in substitution reactions. This contrasts with 2-nitrobenzenesulfenyl chloride, where the nitro group’s meta-position relative to -SCl limits electronic activation .

- Physical State : Fluorinated sulfonyl chlorides are typically liquids or low-melting solids due to reduced crystallinity, whereas sulfonamides and sulfonic acids exhibit higher melting points due to hydrogen bonding .

Stability and Handling

- Moisture Sensitivity: All sulfonyl chlorides, including this compound, are moisture-sensitive and require anhydrous storage.

- Thermal Decomposition : Derivatives with nitro groups may decompose exothermically above 150°C, necessitating controlled reaction conditions .

Biological Activity

2,5-Difluoro-4-nitrobenzenesulfonyl chloride is a sulfonyl chloride compound with significant potential in various biological applications. Its unique chemical structure, characterized by two fluorine atoms and a nitro group on a benzene ring, enhances its reactivity and biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHClFNOS

- Molecular Weight : 228.62 g/mol

- CAS Number : 1806289-42-4

This compound primarily acts as an electrophile, capable of forming covalent bonds with nucleophilic sites in biological molecules. This property is crucial for its interaction with various biological targets, including:

- Sodium Channels : It has been reported to exhibit activity on sodium ion channels, particularly Nav1.3 and Nav1.7, which are implicated in pain signaling pathways .

- Enzymatic Inhibition : The sulfonyl chloride group can react with amino acids in enzymes, potentially inhibiting their activity and leading to various biochemical effects.

Anticancer Activity

The compound's potential anticancer properties are under investigation. Similar nitrobenzenesulfonyl derivatives have shown cytotoxic effects on various cancer cell lines. For instance:

- In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting cellular processes such as microtubule dynamics and cell cycle regulation .

Study 1: Sodium Channel Inhibition

A study focused on the inhibitory effects of this compound on sodium channels revealed that it significantly reduced sodium ion currents in neuronal cells. This suggests its potential use as an analgesic agent targeting pain pathways mediated by these channels.

Study 2: Antitumor Activity

In another investigation, derivatives of sulfonyl chlorides were tested for their antitumor efficacy against human tumor cell lines. The results indicated that these compounds exhibited potent cytotoxicity, leading to cell death through apoptosis and necrosis pathways.

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential antimicrobial and anticancer | Electrophilic attack on nucleophiles |

| Related Nitrobenzenesulfonyl Compounds | Cytotoxicity against cancer cells | Induction of apoptosis via microtubule disruption |

| Sodium Channel Inhibitors | Pain relief through sodium channel blockade | Inhibition of ion currents |

Q & A

Q. Q1. What are the recommended synthetic routes for 2,5-difluoro-4-nitrobenzenesulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of sulfonyl chlorides typically involves chlorination of sulfonic acids using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For fluorinated nitroaromatics, anhydrous conditions are critical due to moisture sensitivity. A representative protocol involves:

Dissolving 2,5-difluoro-4-nitrobenzenesulfonic acid in dichloromethane (DCM) under nitrogen.

Adding SOCl₂ (3–5 equivalents) with catalytic DMF to activate the reaction.

Refluxing at 40–50°C for 3–6 hours, followed by solvent evaporation and purification via recrystallization (e.g., hexane/DCM) .

Key Variables:

- Excess SOCl₂ improves conversion but requires careful quenching.

- DMF accelerates chlorination but may degrade thermally sensitive nitro groups.

- Lower temperatures (≤50°C) minimize decomposition of the nitro moiety.

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique analytical approach:

NMR Spectroscopy:

- ¹⁹F NMR resolves fluorine environments; expect two distinct peaks for 2,5-difluoro substituents.

- ¹H NMR should show aromatic protons (if any) deshielded by electron-withdrawing groups.

Mass Spectrometry (MS):

- High-resolution MS (HRMS) confirms molecular ion ([M]⁺) matching the theoretical mass (C₆H₂ClF₂NO₄S: calc. 269.93 g/mol).

Elemental Analysis:

- Carbon, hydrogen, and nitrogen content should align with <±0.3% theoretical values.

FT-IR:

- Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1520 cm⁻¹ (NO₂ symmetric stretch) validate functional groups.

Advanced Research Questions

Q. Q3. How do steric and electronic effects of 2,5-difluoro and 4-nitro substituents influence the reactivity of this sulfonyl chloride in nucleophilic substitution?

Methodological Answer: The electron-withdrawing nitro group at the para position activates the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols) by polarizing the S–Cl bond. However, ortho-fluorine substituents introduce steric hindrance, potentially slowing reactions with bulky nucleophiles. Experimental Design:

- Compare reaction rates with analogs lacking fluorine (e.g., 4-nitrobenzenesulfonyl chloride ):

- Use kinetic studies (e.g., UV-Vis monitoring of Cl⁻ release) in DMF or THF.

- Test reactivity with primary vs. secondary amines to isolate steric effects.

Data Contradiction Example:

Unexpectedly slow kinetics might indicate fluorines disrupting transition-state alignment, requiring computational modeling (DFT) to map steric/electronic contributions.

Q. Q4. What strategies mitigate decomposition during storage, given the compound’s thermal and hydrolytic sensitivity?

Methodological Answer: Decomposition pathways include hydrolysis (to sulfonic acid) and nitro group reduction. Mitigation strategies:

Storage:

- Store at 0–6°C under inert gas (argon) in amber vials to block light-induced radical reactions .

Stability Testing:

- Conduct accelerated aging studies (e.g., 40°C/75% RH for 14 days) with periodic HPLC purity checks.

Q. Q5. How can researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts) during characterization?

Methodological Answer: Anomalies may arise from impurities, isomerization, or solvent effects. Steps:

Repurification:

- Re-crystallize or chromatograph (SiO₂, ethyl acetate/hexane) to remove traces of starting material.

Variable Temperature NMR:

- Heat to 60°C to assess dynamic effects (e.g., rotational barriers from nitro/fluoro groups).

Comparative Analysis:

Q. Q6. What safety protocols are essential for handling nitro- and sulfonyl-containing compounds?

Methodological Answer:

- Explosivity Risk: Nitro groups can decompose exothermically. Avoid grinding or heating above 80°C.

- Toxicity: Use fume hoods, nitrile gloves, and P2 respirators when handling powders.

- Spill Management: Neutralize with sodium bicarbonate (for acid chloride hydrolysis) and adsorb with vermiculite.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.